

Application Note: CCT239065 Western Blot Protocol for p-ERK

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Compound of Interest

Compound Name: CCT239065

Cat. No.: B582679

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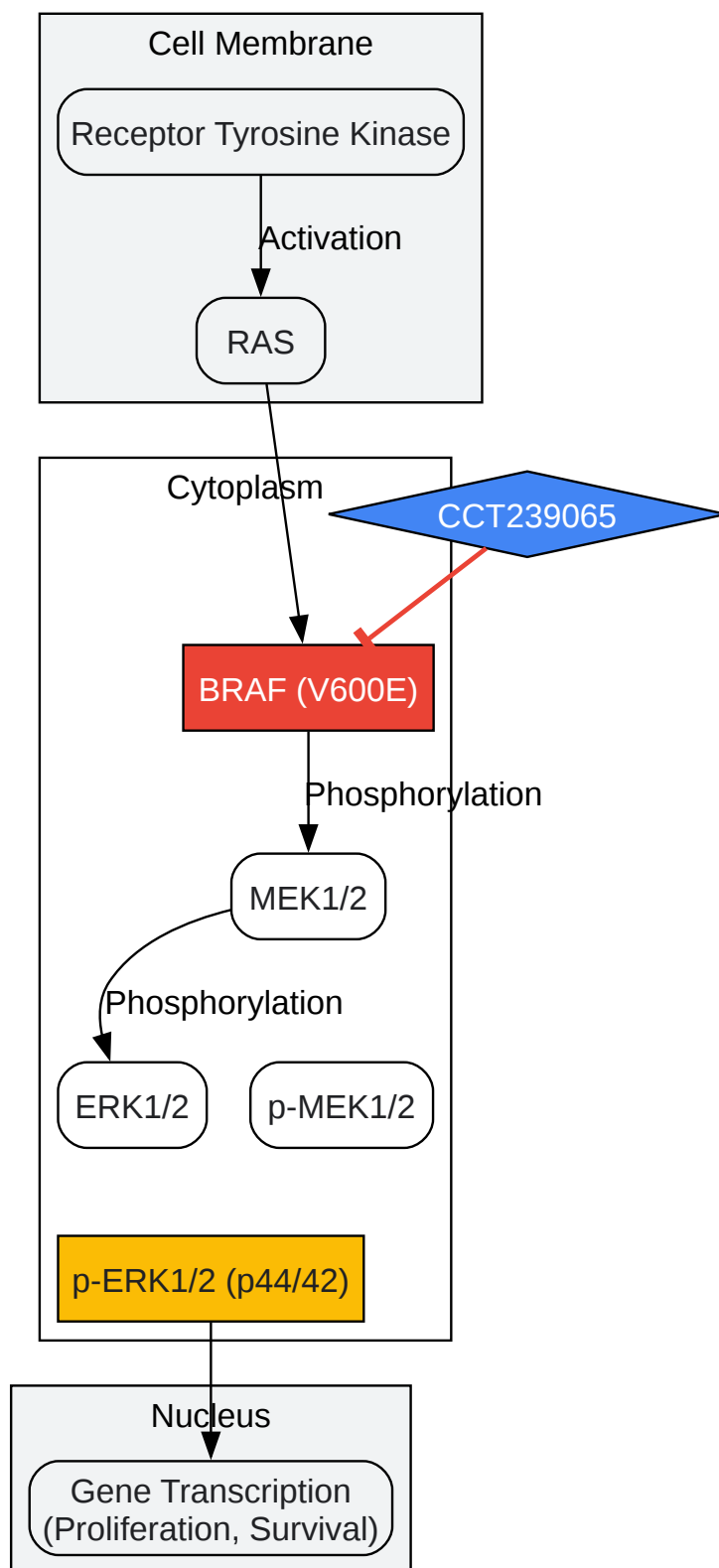
For Researchers, Scientists, and Drug Development Professionals

Introduction

CCT239065 is a potent and selective inhibitor of the mutant V600E BRAF kinase, a critical oncogenic driver in several cancers, including melanoma. The RAS-RAF-MEK-ERK signaling pathway is a key cascade that regulates cell proliferation, differentiation, and survival. Constitutive activation of this pathway, often through mutations like BRAF V600E, leads to uncontrolled cell growth. **CCT239065** targets the mutated BRAF protein, leading to the downstream inhibition of MEK and subsequently the phosphorylation of ERK1/2 (p-ERK). This application note provides a detailed protocol for performing a Western blot to detect the inhibition of ERK1/2 phosphorylation in response to **CCT239065** treatment in a relevant cancer cell line.

Signaling Pathway

The diagram below illustrates the canonical RAS-RAF-MEK-ERK signaling pathway and the point of inhibition by **CCT239065**. In cells with a BRAF V600E mutation, the BRAF kinase is constitutively active, leading to persistent downstream signaling. **CCT239065** specifically inhibits this mutated BRAF, thereby blocking the phosphorylation cascade to MEK and ERK.

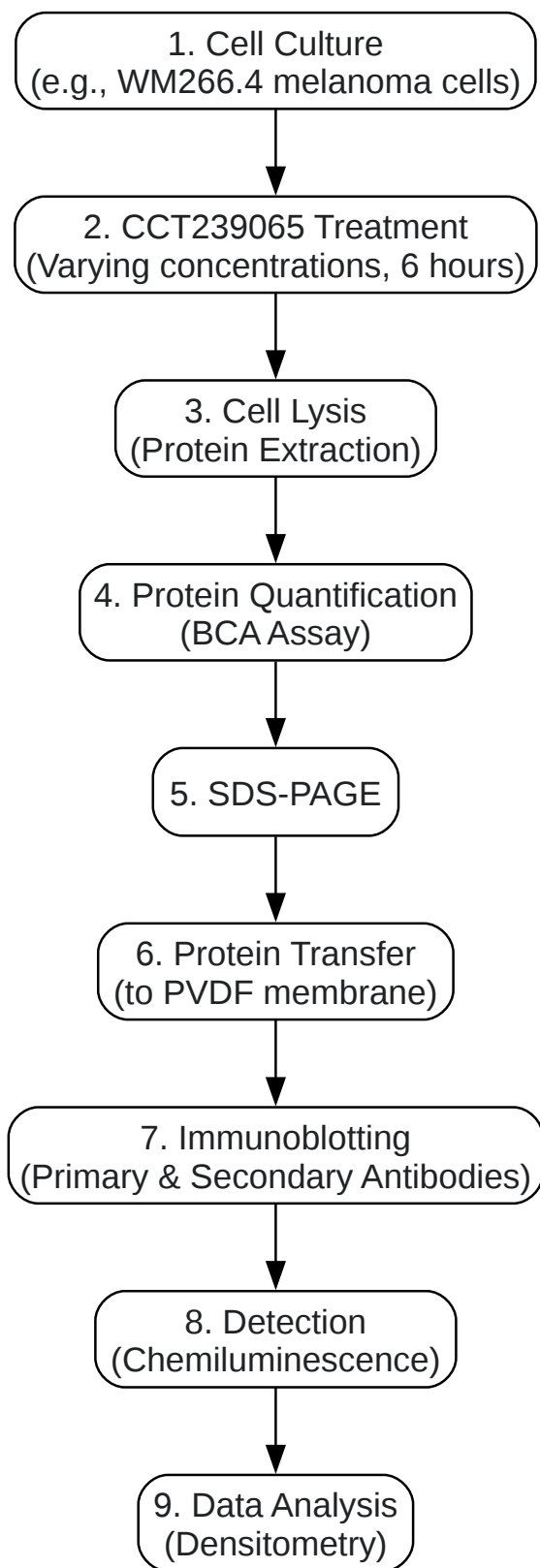


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Caption: **CCT239065** inhibits the mutated BRAF kinase, blocking the downstream signaling cascade.

Experimental Workflow

The following diagram outlines the key steps for assessing the effect of **CCT239065** on p-ERK levels using Western blotting.



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Caption: Experimental workflow for Western blot analysis of p-ERK inhibition by **CCT239065**.

Quantitative Data Summary

The following table summarizes the inhibitory activity of **CCT239065** on ERK1/2 phosphorylation in a BRAF mutant cell line.

Cell Line	BRAF Mutation	Treatment Time	IC50 for p-ERK1/2 Inhibition	Reference
WM266.4	V600D	6 hours	0.005 μ M (5 nM)	Whittaker et al., Cancer Research, 2010[1]

Detailed Experimental Protocol

This protocol is based on the methodology described by Whittaker et al. in Cancer Research (2010).[1]

1. Cell Culture and Treatment

- Cell Line: WM266.4 melanoma cells, which harbor the V600D BRAF mutation.
- Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
- Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
- **CCT239065** Preparation: Prepare a stock solution of **CCT239065** in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., a dose-response range from 0.001 μ M to 1 μ M). Include a DMSO-only vehicle control.
- Treatment: Replace the culture medium with the medium containing the different concentrations of **CCT239065** or vehicle control. Incubate the cells for 6 hours at 37°C.

2. Cell Lysis

- After treatment, place the 6-well plates on ice and aspirate the medium.
- Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
- Add 100-150 μ L of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
- Transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

- Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
- Normalize the protein concentrations of all samples with lysis buffer.

4. SDS-PAGE and Protein Transfer

- Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 μ g) per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 100-120V until the dye front reaches the bottom.
- Transfer the separated proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

5. Immunoblotting

- Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) diluted in blocking buffer overnight at 4°C with gentle agitation. A recommended dilution is 1:1000.
 - For a loading control, a separate membrane can be run in parallel or the same membrane can be stripped and re-probed with an antibody against total ERK1/2 or a housekeeping protein like β -actin or GAPDH.
- Washing: Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (e.g., 1:5000) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 10 minutes each with TBST.

6. Detection and Analysis

- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for the recommended time.
- Capture the chemiluminescent signal using a digital imaging system or X-ray film.
- Perform densitometric analysis of the p-ERK bands using appropriate software. Normalize the p-ERK signal to the total ERK or loading control signal.
- Plot the normalized p-ERK levels against the concentration of **CCT239065** to determine the IC50 value.

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References

- 1. researchgate.net [researchgate.net]
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